4-Ethylbenzyl chloride

Overview

Description

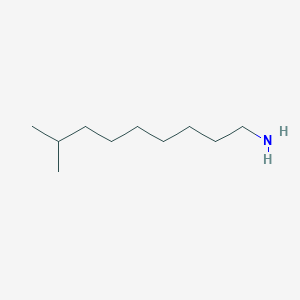

4-Ethylbenzyl chloride, also known as 1-(chloromethyl)-4-ethylbenzene, is an organic compound with the molecular formula C9H11Cl. It is a colorless to pale-colored liquid with a pungent odor. This compound is primarily used as an intermediate in organic synthesis and has various applications in the chemical industry.

Mechanism of Action

Target of Action

4-Ethylbenzyl chloride is a quaternary ammonium compound . It is primarily used in proteomics research and has been found to have antimicrobial properties . It is used in sanitizing solutions or soaps as an active ingredient due to its broad-spectrum antibacterial activities against both gram-positive and gram-negative bacteria .

Mode of Action

The exact mechanism of action of quaternary ammonium compounds like this compound is difficult to elucidate . It is known that these compounds interact with the cell membranes of bacteria, disrupting their structure and leading to cell death .

Biochemical Pathways

Given its antimicrobial properties, it likely interferes with essential cellular processes in bacteria, such as cell wall synthesis or energy metabolism .

Pharmacokinetics

As a quaternary ammonium compound, it is likely to have low systemic absorption and exposure .

Result of Action

The primary result of the action of this compound is the death of bacteria, due to the disruption of their cell membranes . This makes it an effective ingredient in sanitizing solutions and soaps .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors. For instance, it has been found to have a high degree of microbiocidal activity in hard water . Direct eye and mucous membrane exposure resulting from inappropriate usage or administration can occur . It is classified as a Dangerous Good for transport and may be subject to additional shipping charges . It is recommended to store it under inert gas (nitrogen or Argon) at 2-8°C .

Biochemical Analysis

Biochemical Properties

It is known that similar compounds, such as benzalkonium chloride, can disrupt intermolecular interactions, causing dissociation of cellular membrane lipid bilayers, which compromises cellular permeability controls and induces leakage of cellular contents .

Cellular Effects

Similar compounds, such as N-alkyl ethylbenzyl dimethyl ammonium, have shown antimicrobial activity against both gram-positive and negative bacteria .

Molecular Mechanism

Similar compounds, such as N-alkyl ethylbenzyl dimethyl ammonium, irreversibly bind to the phospholipids and proteins of microbial cell membranes, thereby impairing membrane permeability .

Temporal Effects in Laboratory Settings

It is known that similar compounds, such as benzalkonium chloride, can cause a leak in metabolites with low molecular weights, resulting in metabolic injury and modification of permeability for the microbe .

Dosage Effects in Animal Models

It is known that animal models play a crucial role in advancing biomedical research, especially in the field of gene therapy .

Metabolic Pathways

It is known that chloride channels and transporters are integral membrane proteins that function to allow chloride and other inorganic anions to cross the cell membrane .

Transport and Distribution

It is known that chloride channels and transporters are integral membrane proteins that function to allow chloride and other inorganic anions to cross the cell membrane .

Subcellular Localization

It is known that RNA localization is essential for regulating spatial translation, where RNAs are trafficked to their target locations via various biological mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-ethylbenzyl chloride typically involves the chloromethylation of ethylbenzene. One common method includes the use of acetal, chlorosulfonic acid, and a Lewis acid catalyst. The reaction is carried out under nitrogen flow protection to prevent oxidation. The temperature is maintained at -5°C, and the reaction mixture is stirred for about 30 minutes. After the addition of ethylbenzene, the reaction continues for another hour. The product is then quenched with water, extracted, and purified .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and continuous monitoring of reaction conditions to ensure high yield and purity. The use of advanced separation techniques, such as distillation and crystallization, helps in obtaining the final product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions: 4-Ethylbenzyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form substituted products.

Oxidation Reactions: It can be oxidized to form corresponding aldehydes or carboxylic acids.

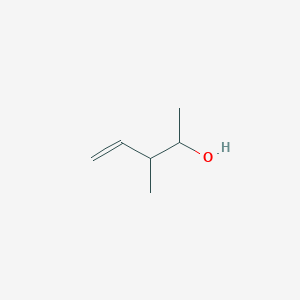

Reduction Reactions: It can be reduced to form the corresponding ethylbenzyl alcohol.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.

Major Products:

Substitution: Substituted benzyl derivatives.

Oxidation: 4-ethylbenzaldehyde or 4-ethylbenzoic acid.

Reduction: 4-ethylbenzyl alcohol.

Scientific Research Applications

4-Ethylbenzyl chloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is employed in the study of biochemical pathways and enzyme interactions.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

Industry: It is used in the production of polymers, resins, and other industrial chemicals .

Comparison with Similar Compounds

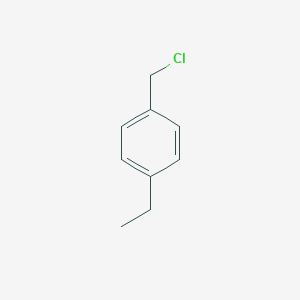

Benzyl chloride: Similar structure but lacks the ethyl group.

4-Methylbenzyl chloride: Similar structure with a methyl group instead of an ethyl group.

4-Chlorobenzyl chloride: Contains an additional chlorine atom on the benzene ring .

Uniqueness: 4-Ethylbenzyl chloride is unique due to the presence of the ethyl group, which influences its reactivity and the types of products formed in chemical reactions. This makes it a valuable intermediate in the synthesis of specific organic compounds that require the ethylbenzyl moiety .

Properties

IUPAC Name |

1-(chloromethyl)-4-ethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl/c1-2-8-3-5-9(7-10)6-4-8/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUBCVXSYZVTCOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061711 | |

| Record name | 4-Ethylbenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1467-05-6 | |

| Record name | 4-Ethylbenzyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1467-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-(chloromethyl)-4-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001467056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-(chloromethyl)-4-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Ethylbenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethylbenzyl Chloride (contains ca. 30% 2-form) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[2.2.2]octane-1,4-diol](/img/structure/B73494.png)